molecular formula C9H7ClN2S B152053 4-(4-Chlorophenyl)-1,3-thiazol-2-amine CAS No. 2103-99-3

4-(4-Chlorophenyl)-1,3-thiazol-2-amine

Cat. No. B152053
CAS RN: 2103-99-3
M. Wt: 210.68 g/mol
InChI Key: DWGWNNCHJPKZNC-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the 4-chlorophenyl group suggests potential for interesting chemical properties and biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties that could be extrapolated to 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine involved characterizing techniques such as FT-IR, NMR, and mass spectrometry, which are common in the synthesis of thiazole compounds . These methods could potentially be applied to the synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often determined using single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, showing crystallization in the orthorhombic space group with specific unit cell parameters . This detailed structural information is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, primarily due to the presence of amino groups and the reactivity of the thiazole ring. The ibuprofen-thiadiazole hybrid compound's vibrational analysis suggests a partial double bond character in the thiadiazole moiety, which could influence its chemical reactivity . The electronic properties of these compounds, such as the frontier molecular orbitals and molecular electrostatic potential maps, are also important in predicting their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from spectroscopic techniques and theoretical calculations. The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited specific UV absorption peaks and a significant first-order hyperpolarizability, indicating potential as a nonlinear optical (NLO) material . The ibuprofen-thiadiazole hybrid showed strong resonance interactions in its NBO analysis, which could affect its physical properties . These findings provide a basis for understanding the properties of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

  • Corrosion Inhibition : A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole (among others) against corrosion of iron. This suggests its potential application in materials science, specifically in corrosion protection.

  • Anti-Inflammatory Activity : Suh et al. (2012) conducted biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity. They found that these compounds, including a variant of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine, showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases.

  • Antimicrobial Properties : A study by Kubba & Rahim (2018) involved the synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and their evaluation for antimicrobial activity. The derivatives showed moderate antibacterial activity against certain strains and high antifungal activity against Candida species.

  • Drug Delivery Systems : The research by Asela et al. (2017) explored the use of 2-amino-4-(4-chlorophenyl)thiazole in forming a novel system for drug transport. They synthesized a complex to increase the solubility of the compound and used it as a substrate for gold nanoparticles, showing potential in drug delivery applications.

  • Neurodegenerative Therapeutics : A paper by Šmelcerović et al. (2019) synthesized new 4-(4-chlorophenyl)thiazol-2-amines and evaluated them for inhibitory properties towards DNase I. The compounds were also potent 5-LO inhibitors, suggesting their potential use in developing Alzheimer's therapeutics with anti-inflammatory properties.

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, etc.


properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGWNNCHJPKZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175234
Record name 2-Thiazolamine, 4-(4-chlorophenyl)-
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Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,3-thiazol-2-amine

CAS RN

2103-99-3
Record name 4-(4-Chlorophenyl)-2-thiazolamine
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Record name 4-(4-Chlorophenyl)-2-thiazolamine
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Record name 2103-99-3
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Record name 2-Thiazolamine, 4-(4-chlorophenyl)-
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Record name 2-Amino-4-(4-chlorophenyl)thiazole
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Record name 4-(4-Chlorophenyl)-2-thiazolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LE Moses, S Pari, BK Sarojini, K Majalakere… - AIP Conference …, 2023 - pubs.aip.org
The structural and optical characteristics of a novel azo compound N-(3, 4-Dichlorophenyl)-4-(4-chlorophenyl)-1, 3-thiazol-2-amine has been analysed. Structural elucidation was …
Number of citations: 2 pubs.aip.org
M Sun, Q Xu, J Xu, Y Wu, Y Wang, D Zuo, Q Guan… - PLoS …, 2017 - journals.plos.org
A series of N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with an amino linker were designed and synthesized as tubulin inhibitors and evaluated for their …
Number of citations: 27 journals.plos.org
S Dawbaa, AE Evren, Z Cantürk… - Phosphorus, Sulfur, and …, 2021 - Taylor & Francis
Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives (7a–7o) were synthesized and investigated for their antimicrobial activity. Among the tested compounds, 2-…
Number of citations: 4 www.tandfonline.com
V Sathyanarayanamoorthi, V Kannappan… - Journal of Molecular …, 2012 - Elsevier
The polarizable continuum model (PCM) is employed to investigate theoretically the solvation of two heterocyclic compounds containing halogens. The PCM analysis has been carried …
Number of citations: 4 www.sciencedirect.com
B Namratha, SL Gaonkar - Биоорганическая химия, 2016 - elibrary.ru
A series of N-[4-(4-nitrophenoxy) phenyl]-4-(substituted)-1, 3-thiazol-2-amines was synthesized. Structural elucidation was accomplished by 1 H NMR, 13 C NMR, IR, and elemental …
Number of citations: 0 elibrary.ru
MD Caba-Flores, D Hernández-Romero… - Acta Parasitologica, 2021 - Springer
Purpose Leishmaniasis is an infectious disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates. In the absence of an effective vaccine, …
Number of citations: 1 link.springer.com
A Saylam, Z Seferoglu, N Ertan - Russian Journal of Organic Chemistry, 2008 - Springer
A new series of heterocyclic disperse dyes were prepared by diazotization of some 2-aminothiazole derivatives and subsequent coupling with indole compounds. The dyes were …
Number of citations: 24 link.springer.com
S Choudhary, MK Muthyala, A Kumar - RSC advances, 2014 - pubs.rsc.org
An efficient and practical ionic liquid phase synthesis (IoLiPS) of aza-heterocycles has been developed through a ‘catch-and-release’ strategy using an ionic liquid-supported …
Number of citations: 5 pubs.rsc.org
D Mishra, C Rout, GS Bisht - 2018 - ir.juit.ac.in
1.5 Objectives CHAPTER 2: DESIGN, SYNTHESIS AND EVALUATION OF 3-[2-(4-PHENYLTHIAZOL-2-YLAMINO) ACETYL] CHROMEN-2-ONE DERIVATIVES AS CHOLINESTERASE …
Number of citations: 0 www.ir.juit.ac.in
A Fatima, R Kulkarni, B Mantipragada - Der Pharma Chemica, 2015
Number of citations: 6

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